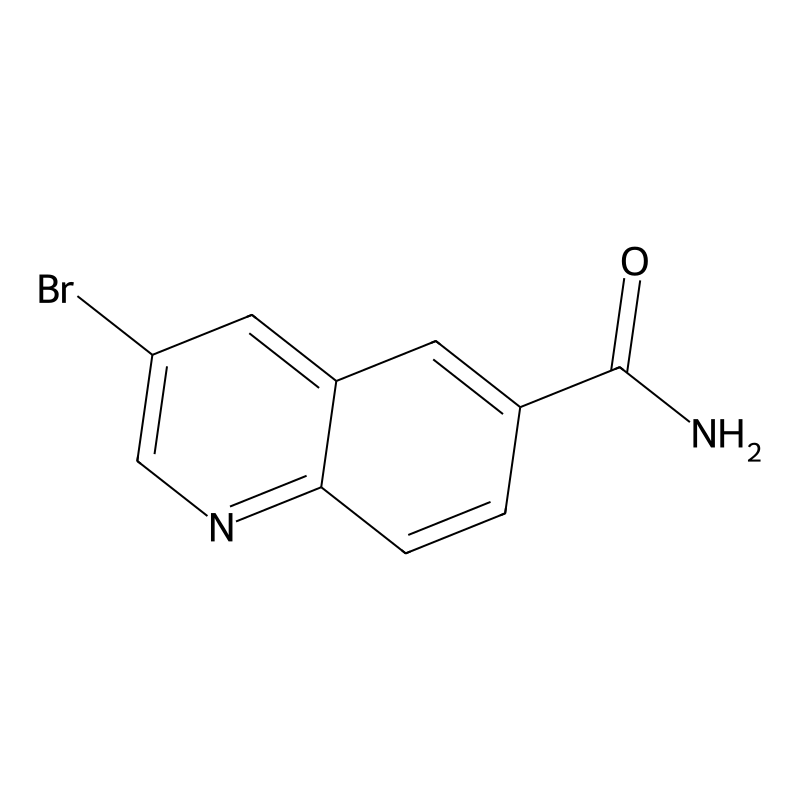

3-Bromoquinoline-6-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry.

Summary of the Application: 3-Bromoquinoline-6-carboxamide is used in the synthesis of quinoline-carboxamide derivatives, which have shown potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors.

Results or Outcomes: Certain derivatives, specifically 3e, 4b, 11b, and 13d, showed good anti-proliferative activities compared to the reference standard Doxorubicin, against the four cell lines tested. Compound 3e was found to be the most active Pim-1 inhibitor, with an inhibition percentage of 82.27% and an IC50 of 0.11, when compared to SGI-1776 as a reference standard.

3-Bromoquinoline-6-carboxamide is a chemical compound characterized by its molecular formula and a molecular weight of 252.06 g/mol. This compound features a bromo group at the 3-position and a carboxamide functional group at the 6-position of the quinoline ring. It is recognized for its potential applications in various fields of research, particularly in medicinal chemistry and materials science. The compound is typically available in high purity (around 95%) and is classified as an irritant, necessitating appropriate safety precautions during handling and storage .

- Halogenation: The presence of the bromo substituent allows for further halogenation reactions, which can modify the compound's properties and enhance its reactivity.

- Nucleophilic Substitution: The carboxamide group can undergo nucleophilic attack, making it a potential precursor for various derivatives.

- Coupling Reactions: This compound can engage in coupling reactions, particularly in the formation of more complex organic structures or materials.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

3-Bromoquinoline-6-carboxamide exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Notably, it has been studied for its interaction with protein kinase CK2, which plays a crucial role in cell growth and survival. The compound's ability to alter cellular processes includes:

- Gene Expression Modulation: It influences the expression of genes involved in the regulation of the cell cycle and apoptosis.

- Enzyme Inhibition: By binding to the active site of enzymes, it prevents substrate access, thereby inhibiting catalytic activity.

- Potential Antimicrobial Properties: As a metallo-beta-lactamase inhibitor, it shows promise in restoring the efficacy of antibiotics against resistant bacterial strains .

Various methods have been developed for synthesizing 3-Bromoquinoline-6-carboxamide:

- Bromination of Quinoline Derivatives: This involves reacting quinoline derivatives with bromine in a solvent to introduce the bromo group. The reaction typically occurs at elevated temperatures and may require subsequent purification steps to isolate the desired product .

- Carboxylation Reactions: Following bromination, carboxylation can be achieved through reactions with carbon dioxide or carbonyl compounds under specific conditions to form the carboxamide group.

- Hydrazinolysis: This method introduces the carboxamide moiety through hydrazine treatment, allowing for selective modifications on the quinoline ring.

These synthesis methods highlight the versatility of 3-Bromoquinoline-6-carboxamide as a scaffold for further chemical modifications.

The applications of 3-Bromoquinoline-6-carboxamide extend across various fields:

- Medicinal Chemistry: Its role as an enzyme inhibitor makes it valuable in drug development, particularly against resistant bacterial infections.

- Fluorescent Brightening Agents: The compound's derivatives are explored for their potential use as fluorescent agents in various applications.

- Coordination Chemistry: It serves as a ligand in forming complexes with metals, which can be useful in catalysis and material science.

Studies on the interactions of 3-Bromoquinoline-6-carboxamide reveal its potential as a lead compound in drug discovery:

- Protein Kinase CK2 Inhibition: Research indicates that this compound can effectively inhibit CK2 activity, impacting cellular signaling pathways critical for cancer progression.

- Metallo-beta-lactamase Inhibition: Its ability to inhibit metallo-beta-lactamases restores antibiotic activity against resistant strains, making it crucial for addressing antibiotic resistance issues .

Similar Compounds

Several compounds share structural similarities with 3-Bromoquinoline-6-carboxamide. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromoquinoline-3-carboxylic acid | Bromo at position 6; carboxylic acid | Different positioning affects reactivity |

| 7-Bromoquinoline-4-carboxylic acid | Bromo at position 7; carboxylic acid | Altered biological activity compared to 3-bromo |

| Quinoline | Base structure without substituents | Lacks halogen and functional groups |

These compounds are noteworthy due to their unique reactivities and biological activities stemming from their structural differences compared to 3-Bromoquinoline-6-carboxamide .